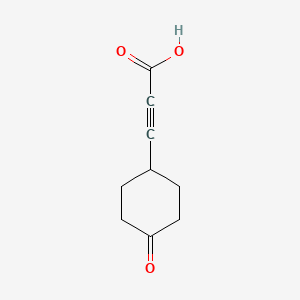
3-(4-Oxocyclohexyl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(4-Oxocyclohexyl)propiolic acid involves various methods. For instance, it can be prepared by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Oxocyclohexyl)propiolic acid is C9H10O3 . The InChI code is 1S/C9H14O3/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h7H,1-6H2, (H,11,12) .
Chemical Reactions Analysis
The Ugi four-component (Ugi-4CR) post-transformation reactions have emerged as a prominent tool to construct complex organic molecules utilizing readily available starting materials. Propiolic acid derivatives are promising choice of substrates due to their versatile reactivity .
Applications De Recherche Scientifique
Copper-Catalyzed, Stereoselective Bis-trifluoromethylthiolation of Propiolic Acid Derivatives
The copper-catalyzed, chemo- and stereoselective oxidative bis-trifluoromethylthiolation of propiolic acid derivatives demonstrates an innovative application in organic synthesis. Using carboxylic acid as the activating group and formic acid as a cosolvent, this method affords bis-trifluoromethylthiolated acrylic acids with E selectivity, offering a pathway to polysubstituted SCF3-containing alkenes (Shen Pan, Huan Li, Yangen Huang, Xiuhua Xu, & F. Qing, 2017).
Liquid-phase Catalytic Oxidation by Transition-metal Complexes
Transition-metal complexes for liquid-phase catalytic oxidation highlight the role of propiolic acid derivatives in facilitating the synthesis of industrially significant chemicals. This review elaborates on the homolytic systems and innovations in heterolytic chemistry, offering insights into the use of transition-metal complexes in catalysis and the synthesis of fine chemicals (J. Brégeault, 2003).
Palladium-Catalyzed Sonogashira Reaction
The palladium-catalyzed Sonogashira reaction of aryl bromides with propiolic acid underlines another application in the synthesis of arylalkynecarboxylic acids, showcasing the compound's reactivity and versatility in organic synthesis. This method exhibits good tolerance toward various functional groups, further highlighting the chemical utility of propiolic acid derivatives (Kyungho Park, J. You, S. Jeon, & Sunwoo Lee, 2013).
Electro-Fenton Degradation of Antimicrobials
The study on electro-Fenton degradation of antimicrobials introduces a unique application of propiolic acid derivatives in environmental science, particularly in the degradation of persistent organic pollutants. This research offers a comprehensive look into the degradation pathways and the efficiency of electro-Fenton systems (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, & E. Brillas, 2007).
Stereospecific Polymerization in Water
The stereospecific polymerization of propiolic acid in water with water-soluble rhodium complexes, in the presence of bases, yields cis−transoidal poly(propiolic acid) sodium salt. This application not only underscores the potential of propiolic acid derivatives in polymer science but also demonstrates the induction of helical structures in polymers, a significant aspect of material science (Katsuhiro Maeda, H. Goto, & E. Yashima, 2001).
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propiolic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
3-(4-oxocyclohexyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIRVHDCIRGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxocyclohexyl)prop-2-ynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

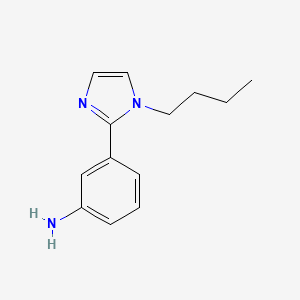
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)

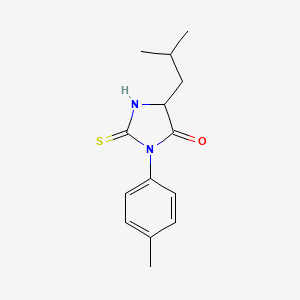
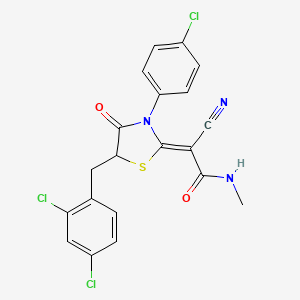
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)
![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
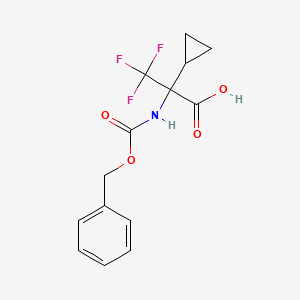
![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)